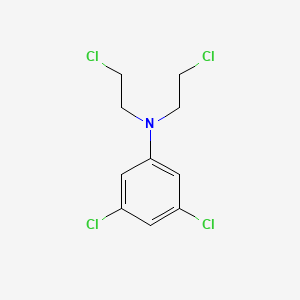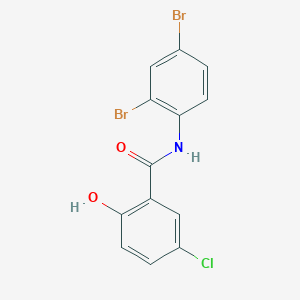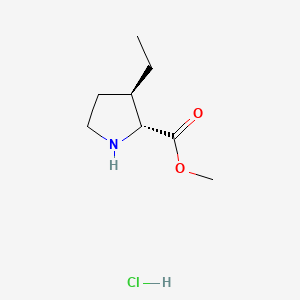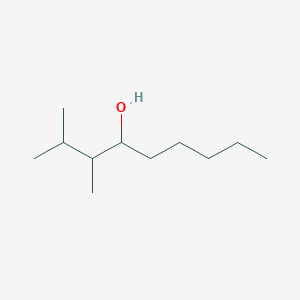
3-Bromo-1-(triphenylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and a triphenylmethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent introduction of the triphenylmethyl group . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to optimize reaction times and conditions . The use of automated systems and advanced purification methods, including chromatography and recrystallization, ensures the efficient production of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of catalysts like palladium or copper complexes.
Major Products:
Aplicaciones Científicas De Investigación
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the triphenylmethyl group, resulting in different chemical and biological properties.
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with distinct reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic compounds with a fused pyrazole and pyridine ring, offering different pharmacological and chemical properties.
Uniqueness: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is unique due to the presence of both the bromine atom and the bulky triphenylmethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C22H17BrN2 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
3-bromo-1-tritylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Clave InChI |
OICFQKUABUVZQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)



![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)







